2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol: A Versatile Isoxazole Scaffold
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol: A Versatile Isoxazole Scaffold
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol Chemical Properties[1]
Abstract This technical guide provides an in-depth analysis of 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol, a strategic intermediate in medicinal chemistry. Characterized by a 3,5-disubstituted isoxazole core, this molecule integrates an electron-rich 4-methoxyphenyl moiety with a polar, sterically demanding tertiary alcohol. This specific substitution pattern makes it a critical scaffold for fragment-based drug discovery (FBDD), serving as a precursor for bioisosteres of esters and amides, and as a stable "masked" 1,3-dicarbonyl equivalent. This guide details its physicochemical profile, regioselective synthesis via [3+2] cycloaddition, and reactivity patterns, including acid-catalyzed dehydration and reductive ring cleavage.
Introduction: The Strategic Value of the Scaffold
In the landscape of heterocyclic chemistry, 3,5-disubstituted isoxazoles are privileged structures. The title compound, 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol , represents a specific subclass where the 5-position is functionalized with a dimethyl carbinol group. This structural motif serves two primary roles in drug development:
-
Metabolic Stability & Solubility: The tertiary alcohol provides a polar handle to modulate lipophilicity (LogP) without introducing ionizable groups that might hinder membrane permeability. Unlike primary or secondary alcohols, the tertiary center is resistant to oxidation by alcohol dehydrogenases.
-
Synthetic Versatility: The molecule acts as a "divergent intermediate." It can be dehydrated to form the isopropenyl derivative (a Michael acceptor precursor) or reductively cleaved to generate
-amino enones , which are precursors to pyrimidines and pyridines.
The 3-(4-methoxyphenyl) group provides a distinct electronic signature, offering a site for metabolic demethylation (a potential "soft spot" for clearance) or further electrophilic functionalization.
Physicochemical Profile
The following properties are derived from structural analysis and standard computational models for 3,5-disubstituted isoxazoles.
| Property | Value / Description | Significance |
| Molecular Formula | Core composition.[2][3][4][5][6] | |
| Molecular Weight | 233.26 g/mol | Fragment-like (<300 Da), ideal for FBDD. |
| Calculated LogP (cLogP) | ~2.1 - 2.4 | Moderate lipophilicity; good oral bioavailability potential. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Well within the range for blood-brain barrier (BBB) penetration if required. |
| H-Bond Donors (HBD) | 1 (Tertiary -OH) | Specific interaction point for receptor binding. |
| H-Bond Acceptors (HBA) | 3 (Isoxazole N, Isoxazole O, Methoxy O) | Multiple vectors for hydrogen bonding. |
| pKa (Calculated) | ~13-14 (Alcohol) | The isoxazole nitrogen is weakly basic (pKa ~ -2 to 0), making the molecule neutral at physiological pH. |
| Solubility | Low in water; High in DMSO, MeOH, DCM | Typical for lipophilic heterocycles; requires co-solvents for biological assays. |
Synthetic Methodology
The most robust route to 3,5-disubstituted isoxazoles is the 1,3-Dipolar Cycloaddition of a nitrile oxide with a terminal alkyne. This reaction is highly regioselective, favoring the 5-substituted isomer due to both steric and electronic factors.
Retrosynthetic Analysis
-
Target: 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol
-
Disconnection: Isoxazole ring formation via [3+2] cycloaddition.[5][6]
-
Precursors:
-
Dipole (Nitrile Oxide): Generated in situ from 4-methoxybenzaldehyde oxime .
-
Dipolarophile (Alkyne): 2-Methyl-3-butyn-2-ol (commercially available).[2]
-
Detailed Protocol: [3+2] Cycloaddition
Reagents:
-
4-Methoxybenzaldehyde oxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
2-Methyl-3-butyn-2-ol (1.2 equiv)
-
Triethylamine (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Procedure:
-
Chlorination: Dissolve 4-methoxybenzaldehyde oxime in DCM. Add NCS portion-wise at 0°C. Stir at room temperature for 1-2 hours to form the hydroximoyl chloride . Note: Evolution of HCl gas may occur; ensure venting.
-
Cycloaddition: Cool the mixture to 0°C. Add the alkyne (2-methyl-3-butyn-2-ol).
-
Dipole Generation: Dropwise add
dissolved in DCM over 30-60 minutes. The base eliminates HCl from the hydroximoyl chloride, generating the reactive nitrile oxide species in situ, which immediately traps the alkyne. -
Workup: After stirring overnight, quench with water. Extract with DCM. Wash organic layer with brine, dry over
, and concentrate. -
Purification: The regioselectivity is typically >95:5 favoring the 5-isomer. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate the target alcohol as a white/off-white solid.
Reaction Mechanism & Regioselectivity (DOT Diagram)
Figure 1: Synthetic pathway via [3+2] cycloaddition. The nitrile oxide intermediate is generated in situ to avoid dimerization.
Chemical Reactivity & Stability
Acid-Catalyzed Dehydration
The tertiary alcohol at the C5 position is prone to dehydration under acidic conditions (e.g., p-TsOH, refluxing benzene/toluene) to form the isopropenyl derivative.
-
Reaction: Alcohol
Alkene + -
Significance: The resulting vinyl isoxazole is a reactive monomer and a Michael acceptor. In drug synthesis, this dehydration is often an intended step to create a rigid linker.
Isoxazole Ring Stability (Reductive Cleavage)
The N-O bond of the isoxazole ring is the "weak link" chemically. It is stable to acid and base but sensitive to reduction.
-
Conditions:
/ Pd-C, Raney Nickel, or . -
Product: Reductive cleavage yields a
-amino enone . This transformation essentially "unmasks" the isoxazole to reveal a 1,3-dicarbonyl equivalent, which can then be recyclized into other heterocycles (pyrazoles, pyrimidines).
Electrophilic Aromatic Substitution
The 4-methoxyphenyl ring is electron-rich.
-
Regiochemistry: Electrophilic attack (e.g., nitration, halogenation) will occur primarily ortho to the methoxy group (position 3 on the phenyl ring), as the isoxazole ring at position 1 is electron-withdrawing.
References
-
General Synthesis of 3,5-Disubstituted Isoxazoles
-
Himo, F., et al. "Cycloaddition of Nitrile Oxides to Alkynes: Origins of Regioselectivity." Journal of the American Chemical Society, 2005. Link
-
-
Isoxazole Ring Cleavage Protocols
-
Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products."[4] Current Opinion in Drug Discovery & Development, 2005.
-
- Medicinal Chemistry of Isoxazoles: Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005.
-
Related Scaffold Synthesis (Sonogashira/Cycloaddition)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 3. Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1<i>H</i>)-ones and 3-(4-styryl)isoxazolo[4,5-<i>c</i>]quinolin-4(5<i>H</i>)-one derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. ijpca.org [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
